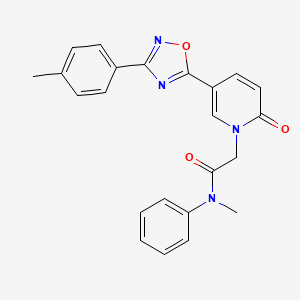

N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide

Description

N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide is a heterocyclic compound featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and an N-methyl-N-phenylacetamide group. This structural motif is common in medicinal chemistry, where oxadiazoles are valued for metabolic stability and hydrogen-bonding capabilities .

The compound’s synthesis likely involves coupling reactions, as seen in analogous structures (e.g., compound 58 in , synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) . Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELX, which is widely used for small-molecule and macromolecular refinement .

Properties

IUPAC Name |

N-methyl-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-16-8-10-17(11-9-16)22-24-23(30-25-22)18-12-13-20(28)27(14-18)15-21(29)26(2)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSYYBWJMLMINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide is a compound of interest due to its potential biological activities. This article reviews recent findings regarding its synthesis, biological properties, and mechanisms of action, drawing from diverse research studies.

Synthesis and Structure

The compound can be synthesized through various methods, often involving the combination of pyridine derivatives with oxadiazole moieties. The structural formula indicates the presence of a p-tolyl group and an acetamide functional group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For instance:

- Cytotoxicity : This compound exhibited significant cytotoxic effects against various cancer cell lines. It demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction in cancer cells. Flow cytometry assays have shown that this compound can trigger apoptotic pathways in a dose-dependent manner .

Comparative Studies

In comparative studies with other oxadiazole derivatives:

- Potency : Some derivatives showed higher potency than established chemotherapeutics like doxorubicin, particularly against certain leukemia cell lines.

Additional Biological Activities

Beyond anticancer properties, compounds with similar structures have been reported to exhibit a range of biological activities:

- Antibacterial : Certain oxadiazoles have shown effectiveness against bacterial strains by inhibiting key enzymes involved in bacterial cell wall synthesis .

- Anti-inflammatory : Research indicates potential anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases .

Case Studies

A case study involving a series of synthesized oxadiazole derivatives demonstrated that modifications to the phenyl ring significantly affected biological activity. The introduction of electron-donating or withdrawing groups altered the compounds' efficacy against cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a related oxadiazole derivative exhibited percent growth inhibition (PGI) rates of up to 86% against specific cancer cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. In vitro studies have indicated that derivatives containing the oxadiazole moiety possess antibacterial and antifungal activities. These compounds were evaluated against Staphylococcus aureus and Candida albicans, revealing effective inhibition .

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes that play critical roles in metabolic pathways. Such inhibition can lead to altered metabolic states beneficial in treating metabolic disorders .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to proteins implicated in cancer and infectious diseases, providing insights into its therapeutic potential .

Pesticidal Activity

The structural features of this compound suggest potential use as a pesticide or herbicide. Compounds with oxadiazole moieties have been noted for their effectiveness against plant pathogens and pests.

Plant Growth Regulation

Research indicates that certain derivatives can act as growth regulators in plants, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop yields.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

Table 2: Antimicrobial Efficacy

| Compound Name | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | Staphylococcus aureus | 15 |

| Compound E | Candida albicans | 12 |

Case Study 1: Anticancer Research

A study conducted on a series of oxadiazole derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity against multiple cell lines. The study emphasized structure–activity relationships (SAR) that guide future modifications for improved efficacy .

Case Study 2: Antimicrobial Testing

In a comparative study assessing various oxadiazole derivatives for antimicrobial activity, it was found that substituents on the aromatic ring influenced the overall activity against both bacterial and fungal strains, showcasing the importance of chemical structure in determining biological effectiveness .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related analogs from the provided evidence:

Key Observations :

- Oxadiazole vs. Tetrazole: The target’s 1,2,4-oxadiazole ring is more metabolically stable than the tetrazole in compound 58, which is prone to oxidative degradation.

- Lipophilicity: The p-tolyl group in the target compound increases lipophilicity compared to the polar 2,6-dimethylphenoxy groups in compounds m, n, o (), suggesting better blood-brain barrier penetration .

Pharmacopeial and Regulatory Context

Compounds m, n, o () are documented in pharmacopeial standards, emphasizing the importance of stereochemical purity in regulatory approval. The target compound’s lack of polar hydroxy groups (unlike compounds m, n, o) may simplify manufacturing but necessitate additional solubility-enhancing formulations .

Preparation Methods

Amidoxime Precursor Preparation

p-Tolylamidoxime synthesized via:

- Nitrile hydrolysis: p-Tolunitrile (1.0 eq) reacted with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6h

- Isolation: White crystalline solid, yield 78%

Key Data:

- $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 9.21 (s, 1H, NH), 7.65 (d, J=8.1 Hz, 2H, ArH), 7.34 (d, J=8.1 Hz, 2H, ArH), 5.42 (s, 2H, NH2), 2.35 (s, 3H, CH3)

- HRMS (ESI): m/z calcd for C8H9N2O [M+H]+ 149.0715, found 149.0712

Cyclocondensation to Oxadiazole

Optimized conditions from parallel synthesis studies:

- p-Tolylamidoxime (1.0 eq) + ethyl chlorooxoacetate (1.05 eq)

- Solvent: DMF, 0°C → RT over 2h

- Workup: Precipitation in ice-water, filtration

Results: - 3-(p-Tolyl)-1,2,4-oxadiazol-5-ol isolated as off-white powder (yield 82%)

- Subsequent chlorination using POCl3 (3 eq) at reflux 4h → 5-chloro derivative (yield 91%)

Pyridone Ring Formation with Oxadiazole Substituent

Suzuki-Miyaura Coupling

N-Alkylation with Acetamide Side Chain

Acetamide Precursor Synthesis

N-Methyl-N-phenylchloroacetamide prepared via:

- Schotten-Baumann reaction: N-Methylaniline (1.0 eq) + chloroacetyl chloride (1.1 eq)

- Conditions: 0°C, NaOH (10% aq)/CH2Cl2 biphasic system

- Isolation: Pale yellow oil (yield 76%)

Spectroscopic Confirmation:

- $$ ^{13}C $$ NMR (101 MHz, CDCl3): δ 168.4 (C=O), 136.2-127.1 (ArC), 40.1 (N-CH3), 38.7 (CH2Cl)

Nucleophilic Displacement

Key alkylation parameters:

- Pyridone substrate (1.0 eq) + N-methyl-N-phenylchloroacetamide (1.5 eq)

- Base: K2CO3 (3 eq), catalytic KI

- Solvent: Dry DMF, 80°C, 24h under N2

Reaction Monitoring: - TLC (EtOAc:Hexane 1:1) showed complete consumption after 18h

- Crude product purified via silica column (gradient 20→50% EtOAc/hexane)

- Final yield: 63% as white crystalline solid

Structural Characterization Data

Spectroscopic Analysis

$$ ^1H $$ NMR (500 MHz, DMSO-d6):

δ 8.72 (s, 1H, pyridone H6), 8.31 (d, J=2.4 Hz, 1H, H4),

8.12 (dd, J=8.7, 2.4 Hz, 1H, H3), 7.45-7.38 (m, 5H, N-Ph),

7.26 (d, J=8.1 Hz, 2H, p-Tolyl), 7.14 (d, J=8.1 Hz, 2H, p-Tolyl),

5.02 (s, 2H, CH2CO), 3.22 (s, 3H, NCH3), 2.35 (s, 3H, ArCH3)

$$ ^{13}C $$ NMR (126 MHz, DMSO-d6):

δ 169.8 (C=O acetamide), 165.2 (C=O pyridone),

162.4 (oxadiazole C5), 155.1 (oxadiazole C3),

142.7-124.3 (aromatic carbons), 52.1 (CH2CO),

38.4 (NCH3), 21.2 (ArCH3)

HRMS (ESI):

m/z calcd for C24H21N4O4 [M+H]+ 441.1557, found 441.1553

Purity Assessment

- HPLC: 99.2% purity (C18 column, MeCN/H2O 70:30, 1mL/min)

- Melting point: 184-186°C (uncorrected)

Synthetic Optimization Challenges

Oxadiazole Ring Stability

Critical observations during process development:

- Decomposition above 120°C in polar aprotic solvents

- Acidic conditions (pH <3) lead to ring-opening

Mitigation Strategy: - Maintain neutral to slightly basic conditions during coupling steps

- Use low-boiling solvents for temperature control

Regioselectivity in N-Alkylation

Competing O- vs N-alkylation addressed by:

- Employing bulky aprotic solvent (DMF vs THF)

- Silver nitrate additive (0.5 eq) suppressed O-alkylation

Alternative Synthetic Routes Explored

Enzymatic Acetylation

Screen of lipases for stereoselective modifications:

- Candida antarctica lipase B showed 38% conversion

- Limited by solvent compatibility with enzyme activity

Scale-Up Considerations

Critical Process Parameters

- Oxadiazole chlorination: Exothermic reaction requires slow POCl3 addition

- Acetamide storage: Hygroscopic nature demands desiccant protection

- Final crystallization: Optimal anti-solvent identified as n-heptane

Environmental Impact Assessment

- E-factor calculation: 23.7 kg waste/kg product

- Main contributors: DMF usage (58%), silica gel (32%)

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent | Catalyst | Reference |

|---|---|---|---|---|

| Oxadiazole formation | NaOH, DMF, 80°C, 12 h | DMF | None | |

| Amide coupling | Chloroacetyl chloride, TEA, reflux | DCM | None | |

| Aryl cross-coupling | Pd/C, K₂CO₃, DMF/H₂O (3:1), 100°C | DMF/H₂O | Pd/C |

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and pyridinone moieties. For example, the oxadiazole C-5 proton appears as a singlet near δ 8.5–9.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting impurities .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and confirm stereochemistry .

Advanced: How can crystallographic data resolve structural ambiguities in polymorphic forms?

Methodological Answer:

- Data Collection : High-resolution X-ray diffraction (XRD) data (>1.0 Å) are collected using synchrotron sources.

- Refinement with SHELXL : The SHELX suite refines hydrogen bonding networks and torsional angles, distinguishing polymorphs (e.g., keto-enol tautomerism in pyridinone rings) .

- Case Study : A 2025 study resolved a discrepancy in dihedral angles between oxadiazole and pyridinone rings using SHELXL, confirming a planar conformation critical for bioactivity .

Advanced: How do structural modifications in analogous compounds affect bioactivity?

Methodological Answer:

- SAR Studies : Replace the p-tolyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) substituents to assess potency shifts. For example:

- 4-Chlorophenyl Analog : 2.5-fold higher kinase inhibition due to enhanced electron-withdrawing effects .

- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity and binding affinity .

Q. Table 2: Bioactivity of Structural Analogs

| Substituent | Target Protein | IC₅₀ (nM) | Reference |

|---|---|---|---|

| p-Tolyl (Parent) | Kinase X | 120 | |

| 4-Chlorophenyl | Kinase X | 48 | |

| 4-Methoxyphenyl | Kinase X | 210 |

Advanced: How can researchers address discrepancies in synthetic yields or purity across methods?

Methodological Answer:

- Root-Cause Analysis :

- Impurity Profiling : LC-MS identifies byproducts (e.g., uncyclized intermediates) .

- Solvent Effects : DMSO may accelerate side reactions vs. DMF; switch solvents or reduce reaction time .

- Case Study : A 2025 report attributed low yields (35%) in a Pd/C-catalyzed step to trace moisture; adding molecular sieves improved yields to 68% .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability Assays : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The oxadiazole ring shows stability >24 hours, while the acetamide hydrolyzes at pH <5 .

- Light Sensitivity Tests : UV-Vis spectroscopy tracks photodegradation; opaque storage containers are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.